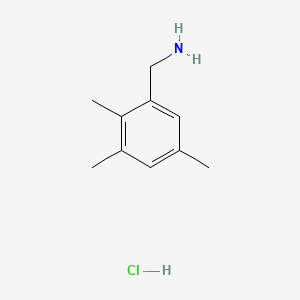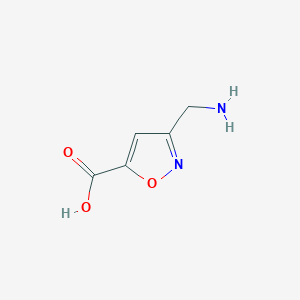
3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid: is a heterocyclic compound containing an oxazole ring substituted with an aminomethyl group at the 3-position and a carboxylic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of α-haloketones with nitriles in the presence of a base.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions. For example, the oxazole ring can be treated with formaldehyde and ammonia or an amine to form the aminomethyl derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the oxazole derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted oxazole derivatives.
Applications De Recherche Scientifique
3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxazole ring provides structural rigidity and electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)-1,2-oxazole-4-carboxylic acid
- 3-(Aminomethyl)-1,3-oxazole-5-carboxylic acid
- 3-(Aminomethyl)-1,2-thiazole-5-carboxylic acid
Uniqueness
3-(Aminomethyl)-1,2-oxazole-5-carboxylic acid is unique due to the specific positioning of the aminomethyl and carboxylic acid groups on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H6N2O3 |
|---|---|
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
3-(aminomethyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3/c6-2-3-1-4(5(8)9)10-7-3/h1H,2,6H2,(H,8,9) |
Clé InChI |
OVOAYLGZGOWVCG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


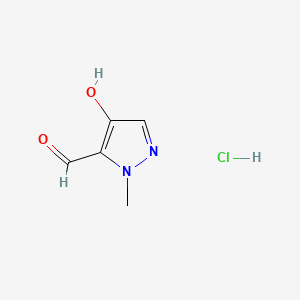
![2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13461822.png)
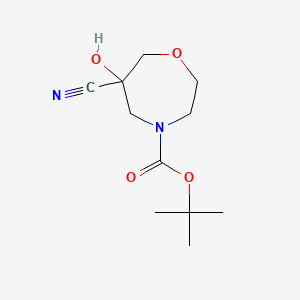
![1H,2H,3H-pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13461835.png)
![tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13461845.png)
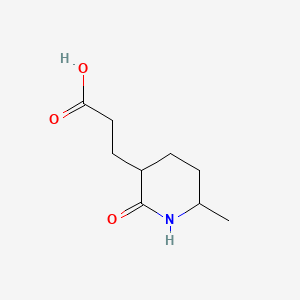

![2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)
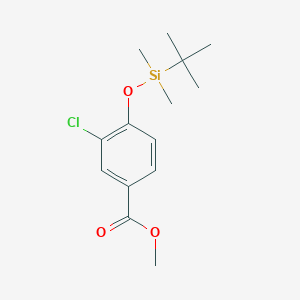
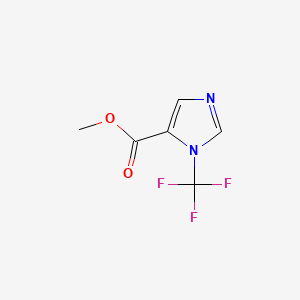
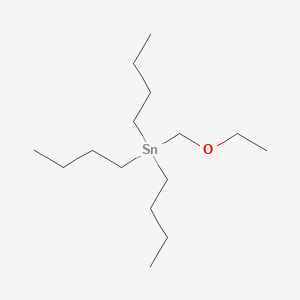
![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)
